Fmoc-DON-Boc
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Overview
Description
Fmoc-DON-Boc, also known as fluorenylmethyloxycarbonyl-6-diazo-5-oxo-L-norleucine tert-butyl ester, is a compound used in organic synthesis. It is an Fmoc-protected derivative of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist. This compound is primarily used as a precursor in the synthesis of DON, which has applications in cancer research due to its ability to inhibit glutamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DON-Boc involves several steps, starting with the protection of the amino group of 6-diazo-5-oxo-L-norleucine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The resulting Fmoc-protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to protect the carboxyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DON-Boc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).
Substitution Reactions: The diazo group in DON can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and various substituted products depending on the nucleophiles used in the substitution reactions .
Scientific Research Applications
Fmoc-DON-Boc has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Fmoc-DON-Boc involves the inhibition of glutamine metabolism. The compound acts as a prodrug for 6-diazo-5-oxo-L-norleucine (DON), which inhibits glutamine-dependent enzymes. This inhibition disrupts the metabolic pathways that rely on glutamine, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Diphenylalanine: Used in the preparation of peptide hydrogels.
Uniqueness
Fmoc-DON-Boc is unique due to its diazo group, which allows it to act as a glutamine antagonist. This property makes it particularly useful in cancer research, where inhibition of glutamine metabolism is a key therapeutic strategy .
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-6-diazo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxohexanoate |
InChI |
InChI=1S/C24H25N3O5/c1-15(2)32-23(29)22(12-11-16(28)13-26-25)27-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,13,15,21-22H,11-12,14H2,1-2H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
FJSMBRMYNWDRCK-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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